![molecular formula C19H21N5O2 B2915721 N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2034597-39-0](/img/structure/B2915721.png)
N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Description
N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioomycete Activity in Plant Disease Management
The structural similarity of the compound to 3,4-dihydroisoquinolin-1(2H)-one derivatives, which have been synthesized and tested for their antioomycete activity against plant pathogens like Pythium recalcitrans, suggests potential use in plant disease management . These compounds have shown superior activity compared to traditional antifungal agents, indicating that our compound of interest could be developed as a potent antioomycete agent.
Antitumor and Antioxidant Properties
Derivatives of 3,4-dihydroquinolin-1(2H)-one have demonstrated significant antitumor and antioxidant properties . Given the structural features of the compound , it may serve as a scaffold for synthesizing new molecules with enhanced antitumor abilities, potentially comparable to known compounds like resveratrol and quercetin.
Cardiovascular Research
Compounds with the 3,4-dihydroquinolin-2-one scaffold have been found in various drugs targeting cardiovascular diseases . The compound could be investigated for its cardiovascular effects, possibly offering a new avenue for the treatment of heart-related conditions.
Neurodegenerative Disease Research
The same scaffold is also present in substances that target neurodegenerative diseases such as Alzheimer’s . Research into the compound’s effects on neural pathways and its potential neuroprotective properties could be highly valuable.
Anti-inflammatory and Immunomodulatory Applications
Given the bioactive nature of related scaffolds, the compound may exhibit anti-inflammatory and immunomodulatory activities . It could be used to study the immune response and develop treatments for autoimmune and inflammatory disorders.
Synthetic Methodology Development
The compound could be used in the development of new synthetic methodologies. Its complex structure may provide a challenge for synthetic chemists to develop novel reactions or improve existing ones, such as the Castagnoli–Cushman reaction used for similar compounds .
Molecular Modeling and Drug Design
The compound’s intricate structure makes it a candidate for molecular modeling studies. It could be used in three-dimensional quantitative structure–activity relationship (3D-QSAR) studies to understand the structural requirements for biological activity and aid in the design of more potent derivatives .
properties
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-12-24-17(19(26)21-13)11-15(22-24)18(25)20-8-10-23-9-4-6-14-5-2-3-7-16(14)23/h2-3,5,7,11-12H,4,6,8-10H2,1H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXSONOTHOXOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCCN3CCCC4=CC=CC=C43)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide |
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